molecular formula C18H15N3O4 B4368782 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4368782
M. Wt: 337.3 g/mol
InChI Key: SWPRJWHIUUYCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research. MPAC is a pyrazole derivative that has been synthesized through various methods and has shown potential in various applications.

Mechanism of Action

The mechanism of action of 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid may exert its pharmacological effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the inflammatory response and is overexpressed in various diseases, including cancer and inflammation. Inhibition of COX-2 has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have suggested that 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid may have anti-inflammatory, anticancer, and cardioprotective effects. 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to reduce oxidative stress and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments is its potential as a therapeutic agent. 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has shown promising results in the treatment of various diseases, and its use in lab experiments may provide valuable insights into its pharmacological effects. However, one of the limitations of using 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

For the research of 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid include the development of novel synthetic methods, investigation of its pharmacological effects, and the development of 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid analogs.

Scientific Research Applications

1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the significant applications of 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is in the field of medicinal chemistry. 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. 1-methyl-5-{[(4-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

1-methyl-5-[(4-phenoxyphenyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-21-16(15(11-19-21)18(23)24)17(22)20-12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPRJWHIUUYCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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